molecular formula C8H6ClN3 B2761931 5-Chloro-2-methylpyrido[3,4-b]pyrazine CAS No. 556053-82-8

5-Chloro-2-methylpyrido[3,4-b]pyrazine

Cat. No.: B2761931
CAS No.: 556053-82-8
M. Wt: 179.61
InChI Key: IYGMHUPCSCEODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methylpyrido[3,4-b]pyrazine: is a heterocyclic compound with the molecular formula C8H6ClN3 and a molecular weight of 179.61 g/mol . This compound is characterized by a pyrido[3,4-b]pyrazine core structure, which is substituted with a chlorine atom at the 5-position and a methyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylpyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-nitropyridine with methylhydrazine, followed by cyclization to form the desired pyrazine ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methylpyrido[3,4-b]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The pyrazine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyrazine ring.

Comparison with Similar Compounds

  • 2-Methylpyrido[3,4-b]pyrazine
  • 5-Bromo-2-methylpyrido[3,4-b]pyrazine
  • 5-Chloro-2-ethylpyrido[3,4-b]pyrazine

Comparison: 5-Chloro-2-methylpyrido[3,4-b]pyrazine is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions compared to 2-methylpyrido[3,4-b]pyrazine .

Properties

IUPAC Name

5-chloro-2-methylpyrido[3,4-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c1-5-4-11-7-6(12-5)2-3-10-8(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGMHUPCSCEODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556053-82-8
Record name 5-chloro-2-methylpyrido[3,4-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.